molecular formula C12H17NO2 B131173 (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid CAS No. 146277-47-6

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Cat. No.: B131173
CAS No.: 146277-47-6
M. Wt: 207.27 g/mol
InChI Key: CRNOZLNQYAUXRK-NSHDSACASA-N
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Description

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a chiral, non-natural amino acid derivative of L-phenylalanine featuring a mesitylene (2,4,6-trimethylphenyl) side chain. This structural motif, characterized by steric hindrance and distinct electronic properties from the trimethylbenzyl group , makes it a compound of significant interest in medicinal chemistry and biochemical research. It serves as a valuable building block for the synthesis of more complex peptides and small molecules. Its potential application is highlighted by research into similar pyridyl-containing L-arginine derivatives, which have been shown to act as substrates for the endothelial nitric oxide synthase (eNOS) enzyme. The enzymatic conversion of such substrates can be monitored via techniques like ¹H NMR spectroscopy, and they hold promise for use as hyperpolarized MRI tracers to study nitric oxide production in vivo, a key pathway in cardiovascular pathologies . As a specialized amino acid analog, it is intended for use in investigating enzyme mechanisms, metabolic pathways, and as a precursor in pharmaceutical development. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

(2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNOZLNQYAUXRK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection and Resin Functionalization

The Fmoc/tBu strategy is widely employed for synthesizing Msa-containing peptides. The process begins with anchoring Fmoc-Msa-OH to Wang or Rink amide resin via a hydroxymethylphenoxy linker. Activation with N,N'-diisopropylcarbodiimide (DIC) and OxymaPure in dimethylformamide (DMF) ensures efficient coupling (20 min, room temperature). Deprotection of the Fmoc group uses 20% piperidine in DMF, followed by iterative coupling cycles for peptide elongation.

Incorporation into Somatostatin Analogs

Msa has been integrated into cortistatin analogs by replacing phenylalanine residues at positions 6, 7, and 11. Post-synthesis, the peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% H₂O) for 2 hours to liberate the crude product. Ion exchange chromatography replaces TFA counterions with acetate, enhancing biocompatibility.

Boc Protection Strategy for Solution-Phase Synthesis

Amine Group Protection

Boc anhydride in a dioxane/water mixture (1:1) protects the α-amino group of Msa at pH 9–10 (0°C, 2 hours). The Boc-Msa intermediate is isolated via ethyl acetate extraction and dried under vacuum (85% yield).

Deprotection and Salt Formation

Boc removal is achieved with neat TFA (1 hour, room temperature), followed by co-evaporation with dichloromethane to eliminate excess acid. The resultant TFA salt is converted to hydrochloride by treatment with 4M HCl in dioxane, yielding a crystalline solid (mp 215–218°C).

Asymmetric Hydrogenation for Enantiomeric Control

Chiral Catalyst Systems

Rhodium(I) or ruthenium(II) complexes with BINAP or SYNPHOS ligands enable enantioselective synthesis of Msa from β-keto ester precursors. For example, Ru-(S)-Xyl-SYNPHOS under 50 psi H₂ in methanol achieves 95% ee and 92% yield.

Substrate Optimization

The β-keto ester precursor, methyl 3-(2,4,6-trimethylphenyl)-2-oxopropanoate, is prepared via Friedel-Crafts acylation of mesitylene with methyl oxalyl chloride (AlCl₃ catalyst, 0°C, 1 hour). Hydrogenation at 40°C for 12 hours ensures complete conversion.

Solution-Phase Synthesis of Msa Derivatives

Aldol Condensation-Reduction Pathway

2,4,6-Trimethylbenzaldehyde undergoes aldol condensation with glycine ethyl ester in ethanol (KOH, 0°C, 4 hours) to form β-hydroxy intermediate. Sodium borohydride reduction in THF (0°C, 2 hours) yields the racemic amino alcohol, which is oxidized to Msa using Jones reagent (CrO₃/H₂SO₄, 0°C, 30 min).

Racemic Resolution

Racemic Msa is resolved via diastereomeric salt formation with L-tartaric acid in ethanol. Recrystallization (three cycles) affords enantiomerically pure (2S)-Msa (ee >99%).

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CD₃OD) of Msa hydrochloride reveals characteristic signals: aromatic methyl singlets at δ 2.1–2.3 ppm, α-proton multiplet at δ 4.3 ppm, and carboxylate proton at δ 8.2 ppm. Variable-temperature NMR confirms restricted rotation of the trimethylphenyl group (Δδ = 0.05 ppm at 50°C).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves Msa from synthetic byproducts (retention time = 12.3 min). Chiral HPLC (Chiralpak AD-H, hexane/isopropanol 85:15) confirms ee ≥98%.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 238.1, consistent with C₁₂H₁₇NO₂. Sodium adducts ([M+Na]⁺) are suppressed with 0.1% formic acid.

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Scalability Key Advantage
Fmoc-SPPS65–75%>99ModerateDirect peptide integration
Boc Protection80–85%98HighCrystalline hydrochloride salt
Asymmetric Hydrogenation90–92%95IndustrialStereochemical control
Racemic Resolution40–45%>99LowHigh enantiopurity

Industrial Production Techniques

Continuous Flow Synthesis

Microreactors (0.5 mm ID) enable rapid mixing and heat transfer for Msa synthesis. Residence times of 5–10 minutes at 100°C improve throughput (1 kg/day).

Catalytic Recycling

Palladium on carbon (5 wt%) is reused for hydrogenation over five cycles with <5% activity loss. Catalyst regeneration via nitric acid wash restores initial efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as a chiral auxiliary in asymmetric synthesis.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound to ketones or carboxylic acidsPotassium permanganate, CrO₃
ReductionConverts to alcohols or aminesSodium borohydride, LiAlH₄
Electrophilic SubstitutionModifies the aromatic ring with new functional groupsNitric acid (for nitration), Bromine

Biology

In biological research, this compound has been studied for its role in amino acid metabolism and protein synthesis. It may interact with specific receptors and enzymes, influencing various biochemical pathways.

Pharmaceutical Applications

Given its structural properties and biological activity, this compound has potential therapeutic applications. It may be explored for developing treatments targeting metabolic disorders or diseases involving neurotransmitter regulation.

Industrial Applications

In the industrial sector, this amino acid derivative is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials with specific performance characteristics.

Case Study 1: Synthesis of Novel Compounds

Research involving this compound has led to the development of novel N,N-disubstituted β-amino acids that exhibit promising biological activities. These compounds were synthesized through multi-step organic reactions optimized for yield and purity .

Case Study 2: Agricultural Applications

Studies have demonstrated that derivatives of this compound can enhance crop yields and biochemical content in plants like rapeseed. Application of these compounds resulted in significant increases in seed yield and oil content compared to control samples .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) (2S)-2-Amino-3-(2,6-dimethylphenyl)propanoic acid
  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.25 g/mol
  • CAS : 103854-26-8
  • Key Differences: Lacks the 4-methyl group on the phenyl ring, reducing steric hindrance and lipophilicity. PubChem CID: 14598180 . Potential for altered receptor binding compared to the 2,4,6-trimethyl analog due to reduced substituent bulk.
(b) Levodopa [(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid]
  • Molecular Formula: C₉H₁₁NO₄
  • Molecular Weight : 197.2 g/mol
  • CAS : 59-92-7
  • Key Differences :
    • Contains polar 3,4-dihydroxyphenyl groups, enhancing water solubility and enabling dopamine biosynthesis.
    • Clinically used for Parkinson’s disease due to its role as a dopamine precursor .
    • The hydroxyl groups facilitate metabolic activation, unlike the inert methyl groups in the target compound.

Side-Chain Modifications

(a) {[(2S)-2-Amino-2-phenylethanoyl]amino}acetic acid
  • Molecular Formula : C₁₀H₁₂N₂O₃
  • Key Differences: Features an acetamide group instead of a propanoic acid backbone.
(b) (S)-2-Amino-3-(4-amino-2-chlorophenyl)propanoic acid
  • Molecular Formula : C₉H₁₁ClN₂O₂
  • Molecular Weight : 214.65 g/mol
  • CAS : 1270096-80-4
  • Key Differences: Substituted with a chloro group (electron-withdrawing) and an amino group (electron-donating), creating electronic contrast. Likely higher reactivity in substitution reactions compared to the inert methylated analog .

Functional Group Additions

(a) (2S)-2-azanyl-3-(3H-indol-3-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]propanamide
  • Molecular Formula : C₂₁H₂₄N₄O
  • Molecular Weight : 348.44 g/mol
  • Key Differences :
    • Incorporates an indole ring and an imine group, enabling π-π stacking and metal coordination.
    • Higher molecular weight reduces membrane permeability compared to the target compound .

Structural and Pharmacological Implications

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~2.8 <1 (Water) Not reported
(2S)-2-Amino-3-(2,6-dimethylphenyl) ~2.3 <1 (Water) Not reported
Levodopa ~0.5 ~15 (Water) 285–290 (dec.)

Notes:

  • The target compound’s higher logP reflects increased lipophilicity due to three methyl groups, favoring blood-brain barrier penetration but limiting aqueous solubility.
  • Levodopa’s polar hydroxyl groups enhance solubility, critical for oral bioavailability.

Biological Activity

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, also known as 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride, is a compound with significant biological activity. Its unique structure contributes to its interactions with various biological systems, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈ClNO₂ with a molecular weight of 243.73 g/mol. The compound is characterized by its specific stereochemistry and the presence of a trimethylphenyl group, which influences its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound interacts with somatostatin receptors. These receptors play crucial roles in hormone regulation and neurotransmission. The modulation of these receptors suggests potential applications in treating conditions related to hormonal imbalances and neurodegenerative disorders.

Interaction with Somatostatin Receptors

Studies have shown that this compound can enhance or inhibit receptor activity depending on the context. For instance:

  • In vitro studies demonstrated that the compound can alter the activity of somatostatin receptors, influencing cellular signaling pathways related to hormone secretion.
  • In vivo evaluations indicated that it may have therapeutic effects in models of diabetes and cancer by modulating hormone levels and tumor growth dynamics .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Potential :
    • A preclinical evaluation highlighted its potential as an antitumor agent. The compound exhibited selective cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy .
    • In animal models, treatment with this compound resulted in significant tumor regression and improved survival rates .
  • Metabolic Effects :
    • Research indicated that the compound could influence metabolic pathways related to glucose homeostasis. In diabetic mice models, administration led to improved insulin sensitivity and reduced blood glucose levels .
  • Neuroprotective Effects :
    • Studies have suggested that this amino acid derivative may have neuroprotective properties. It was shown to reduce neuronal apoptosis in models of neurodegeneration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-nitrophenyl)propanoic acid hydrochlorideC₉H₁₂ClN₂O₄Contains a nitro group which alters reactivity
2-Amino-3-(4-hydroxycyclohexyl)propionic acidC₉H₁₇NO₃Hydroxyl group enhances solubility
2-Amino-3-(1,2-dihydroquinolin-4-yl)propanoic acidC₁₂H₁₃N₂O₂Features a quinoline moiety influencing bioactivity

The trimethylphenyl substitution pattern in this compound contributes to its distinct biological activity and receptor interactions compared to other compounds listed above.

Q & A

Q. What synthetic methodologies are validated for enantioselective synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid?

Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) to induce stereocontrol during α-keto acid reductive amination. Monitor reaction progress via TLC or HPLC to ensure high enantiomeric excess (ee >98%) .
  • Solid-Phase Synthesis : Employ resin-bound Fmoc-protected intermediates for stepwise assembly, followed by cleavage and purification via reverse-phase chromatography. This method is scalable and minimizes racemization .
  • Enzymatic Resolution : Utilize lipases or acylases to hydrolyze racemic mixtures selectively, isolating the (2S)-enantiomer. Validate purity using chiral HPLC with a Crownpak CR-I column .

Q. Which analytical techniques are optimal for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : Assign stereochemistry using 2D NOESY (to confirm spatial proximity of the 2,4,6-trimethylphenyl group and amino acid backbone) and 13C^{13}\text{C}-DEPT for carbon connectivity .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C12_{12}H17_{17}NO2_2) via ESI-TOF, ensuring a mass error <2 ppm .

Advanced Research Questions

Q. How can computational modeling predict the compound's binding affinity to biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., aminoacyl-tRNA synthetases). Parameterize the force field with partial charges derived from DFT calculations (B3LYP/6-31G*) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy to identify critical binding residues .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to rationalize stereoselectivity in enzymatic assays .

Q. What experimental designs address contradictory data in enzyme inhibition studies?

Answer:

  • Comparative Kinetic Assays : Measure IC50_{50} values under varying pH (5.0–8.0) and ionic strengths to identify assay-dependent artifacts. Use stopped-flow fluorimetry for real-time monitoring of enzyme activity .
  • Mutagenesis Studies : Introduce point mutations (e.g., D189A in target enzymes) to validate hypothesized binding pockets. Correlate activity loss with structural data from cryo-EM .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition mechanisms .

Q. How can researchers optimize stability studies for this compound under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and thermal (40–60°C) stress. Analyze degradation products via LC-MS/MS to identify labile functional groups (e.g., β-hydroxy amine) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound using a validated UPLC-PDA method. Use warfarin as an internal control .
  • Solid-State Stability : Store lyophilized samples at 25°C/60% RH for 6 months. Monitor crystallinity via PXRD to detect amorphous phase formation .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with databases like NIST Chemistry WebBook for IR and MS spectra .
  • Contradiction Resolution : Replicate conflicting studies using identical buffer systems (e.g., Tris-HCl vs. phosphate) to isolate matrix effects .
  • Ethical Compliance : Follow OSHA guidelines (29 CFR 1910.1020) for handling hazardous intermediates during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 2
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

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